

Immunogenicity of HIV gp120 (318-327) Peptide: A Technical Guide

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Compound of Interest

Compound Name: HIV gp120 (318-327)

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Introduction

The human immunodeficiency virus (HIV) envelope glycoprotein gp120 is a critical component for viral entry into host cells and a primary target for the host immune system. Within gp120, the third variable loop (V3 loop) is a principal neutralizing determinant (PND) and has been a major focus of HIV vaccine research. The decapeptide sequence at amino acid positions 318-327 of the HIV-1 strain IIIB gp120, with the sequence Arg-Gly-Pro-Gly-Arg-Ala-Phe-Val-Thr-Ile (RGPGRAFVTI), is a well-characterized T-cell epitope within this V3 loop. This technical guide provides an in-depth overview of the immunogenicity of the **HIV gp120 (318-327)** peptide, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways. This peptide has been shown to induce both cellular and humoral immune responses, making it a significant candidate for HIV vaccine development.^{[1][2]}

Data Presentation: Quantitative Immunogenicity Data

The following table summarizes the quantitative data on the immunogenicity of the **HIV gp120 (318-327)** peptide from a study utilizing a DNA epitope vaccine in mice.

Parameter	Assay	Immunogen	Result	Reference
Cellular Immunity				
Cytotoxic T-Lymphocyte (CTL) Response	51Cr Release Assay	DNA vaccine with rat KC chemokine leader (RAOLL) vs. murine H-2Ld leader (SAOLL)	Mice immunized with the RAOLL vector showed a 20% higher specific lysis of target cells pulsed with the gp120 (318-327) peptide compared to mice immunized with the SAOLL vector.[3][4]	[3][4]
Cytokine Secretion (IFN-γ)	ELISA	DNA vaccine with rat KC chemokine leader (RAOLL) vs. murine H-2Ld leader (SAOLL)	Splenocytes from mice immunized with the RAOLL vector exhibited higher levels of IFN-γ secretion upon in vitro stimulation with an ovalbumin epitope included in the vaccine construct, compared to the SAOLL group.[4]	[4]
Cytokine Secretion (IL-2)	ELISA	DNA vaccine with rat KC chemokine leader (RAOLL) vs. murine H-2Ld leader (SAOLL)	Splenocytes from mice immunized with the RAOLL vector exhibited higher levels of IL-2 secretion	[4]

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Experimental Protocols

Detailed methodologies for key experiments cited in the study of **HIV gp120 (318-327)** peptide immunogenicity are provided below.

Peptide Synthesis: Solid-Phase Peptide Synthesis (SPPS)

The Arg-Gly-Pro-Gly-Arg-Ala-Phe-Val-Thr-Ile peptide can be synthesized using the Fmoc/tBu solid-phase peptide synthesis (SPPS) strategy.[5][6]

Principle: The peptide is assembled step-by-step on a solid resin support. The N-terminus of the growing peptide chain is temporarily protected by a fluorenylmethyloxycarbonyl (Fmoc) group, which is removed before the coupling of the next amino acid. Side chains of reactive amino acids are protected by tert-butyl (tBu)-based groups.[5][6]

Detailed Protocol:

- **Resin Preparation:** Start with a suitable resin (e.g., Rink Amide resin for a C-terminal amide). Swell the resin in a suitable solvent like N,N-dimethylformamide (DMF).
- **First Amino Acid Coupling:** Couple the C-terminal amino acid (Ile) to the resin. The carboxyl group of the Fmoc-protected amino acid is activated using a coupling reagent (e.g., HBTU/HOBt or DIC/Oxyma) and then reacted with the amino groups on the resin.
- **Fmoc Deprotection:** Remove the Fmoc group from the N-terminus of the resin-bound amino acid using a solution of 20% piperidine in DMF.

- **Peptide Chain Elongation:** Sequentially couple the remaining Fmoc-protected amino acids (Thr, Val, Phe, Ala, Arg, Gly, Pro, Gly, Arg) following steps 2 and 3 for each amino acid. Monitor coupling efficiency using a ninhydrin test.
- **Cleavage and Deprotection:** Once the peptide chain is complete, cleave the peptide from the resin and remove the side-chain protecting groups simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., triisopropylsilane and water).
- **Purification and Characterization:** Precipitate the cleaved peptide in cold diethyl ether, then purify it using reverse-phase high-performance liquid chromatography (RP-HPLC). Verify the identity and purity of the peptide by mass spectrometry.

Immunization Protocol (Mice)

The following is a general protocol for immunizing mice with a DNA vaccine encoding the gp120 (318-327) peptide.

Materials:

- Plasmid DNA vaccine (e.g., SAOLL or RAOLL constructs encoding the gp120 (318-327) epitope)[3][4]
- BALB/c mice
- Syringes and needles for intramuscular injection

Protocol:

- Prepare the DNA vaccine solution in sterile saline or phosphate-buffered saline (PBS).
- Anesthetize the mice according to approved animal care protocols.
- Inject 50 µl of the DNA vaccine solution into each tibialis anterior muscle of the mice.
- Administer booster immunizations at specified time points (e.g., 2 and 4 weeks after the primary immunization).

- Sacrifice the mice two weeks after the final immunization for immunological analysis.[3][4]

51Cr Release Assay for CTL Activity

This assay measures the ability of cytotoxic T-lymphocytes (CTLs) to lyse target cells presenting the gp120 (318-327) peptide.

Principle: Target cells are labeled with radioactive chromium (51Cr). When CTLs recognize and lyse the target cells, 51Cr is released into the supernatant. The amount of radioactivity in the supernatant is proportional to the lytic activity of the CTLs.

Detailed Protocol:

- **Effector Cell Preparation:** Isolate splenocytes from immunized and naive mice. Stimulate the splenocytes in vitro with 1 μ M of the gp120 (318-327) peptide for 5 days to expand the population of peptide-specific CTLs.[3][4]
- **Target Cell Preparation:** Use a suitable target cell line (e.g., P815 mastocytoma cells). Label the target cells by incubating them with 51Cr-sodium chromate.
- **Peptide Pulsing:** Pulse the 51Cr-labeled target cells with the gp120 (318-327) peptide (e.g., 1 μ M) to allow for peptide presentation on MHC class I molecules. Use unpulsed cells or cells pulsed with an irrelevant peptide as negative controls.
- **Co-culture:** Co-culture the effector cells (CTLs) with the 51Cr-labeled target cells at various effector-to-target (E:T) ratios in a 96-well plate.
- **Incubation:** Incubate the plate for a defined period (e.g., 4-6 hours) at 37°C.
- **Measurement of 51Cr Release:** Centrifuge the plate and collect the supernatant. Measure the radioactivity in the supernatant using a gamma counter.
- **Calculation of Specific Lysis:** Calculate the percentage of specific lysis using the formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
 - **Experimental Release:** Radioactivity in the supernatant of wells with effector and target cells.

- Spontaneous Release: Radioactivity in the supernatant of wells with target cells only.
- Maximum Release: Radioactivity in the supernatant of wells with target cells lysed with a detergent.

Enzyme-Linked Immunosorbent Assay (ELISA) for Antibody Titer

This assay is used to detect and quantify antibodies specific for the gp120 (318-327) peptide in the serum of immunized animals.

Principle: The gp120 (318-327) peptide is coated onto the wells of a microtiter plate. Serum samples are added, and any peptide-specific antibodies will bind to the coated peptide. A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) that recognizes the primary antibody is then added. Finally, a substrate is added, which is converted by the enzyme into a colored product. The intensity of the color is proportional to the amount of specific antibody in the serum.

Detailed Protocol:

- **Plate Coating:** Coat a 96-well ELISA plate with the gp120 (318-327) peptide (e.g., 1-10 µg/mL in a coating buffer like carbonate-bicarbonate buffer) and incubate overnight at 4°C.
- **Blocking:** Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween 20) and then block any remaining non-specific binding sites with a blocking buffer (e.g., PBS with 1% bovine serum albumin - BSA) for 1-2 hours at room temperature.
- **Sample Incubation:** Add serial dilutions of serum samples from immunized and control animals to the wells and incubate for 1-2 hours at room temperature.
- **Secondary Antibody Incubation:** Wash the plate and add a secondary antibody conjugated to HRP (e.g., goat anti-mouse IgG-HRP) diluted in blocking buffer. Incubate for 1 hour at room temperature.
- **Substrate Development:** Wash the plate and add a substrate solution (e.g., TMB - 3,3',5,5'-Tetramethylbenzidine). Incubate in the dark until a color develops.

- **Stopping the Reaction:** Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄).
- **Data Acquisition:** Read the absorbance at a specific wavelength (e.g., 450 nm) using an ELISA plate reader. The antibody titer is typically determined as the highest dilution of serum that gives a positive signal above the background.

Lymphocyte Proliferation Assay (LPA)

This assay measures the proliferation of T-cells in response to stimulation with the gp120 (318-327) peptide.

Principle: T-cells from an immunized animal will proliferate when they re-encounter the specific antigen. This proliferation can be measured by the incorporation of a radioactive nucleotide, such as [3H]-thymidine, into the newly synthesized DNA of the dividing cells.

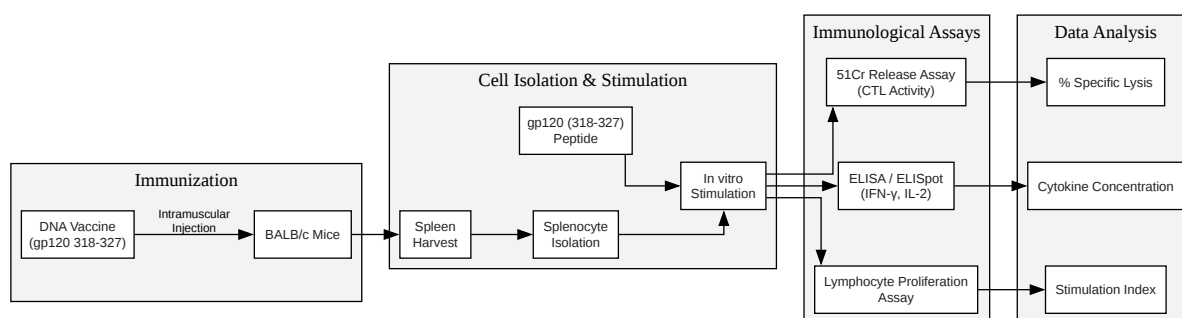
Detailed Protocol:

- **Cell Preparation:** Isolate peripheral blood mononuclear cells (PBMCs) or splenocytes from immunized and control animals.
- **Cell Culture:** Plate the cells in a 96-well plate in a suitable culture medium.
- **Antigen Stimulation:** Add the gp120 (318-327) peptide at various concentrations to the wells. Use a mitogen (e.g., Concanavalin A) as a positive control and medium alone as a negative control.
- **Incubation:** Incubate the plate for 3-5 days at 37°C in a CO₂ incubator.
- **[3H]-Thymidine Labeling:** Add [3H]-thymidine to each well and incubate for an additional 18-24 hours.
- **Cell Harvesting:** Harvest the cells onto a filter mat using a cell harvester, which lyses the cells and captures the DNA on the filter.
- **Scintillation Counting:** Place the filter mat in a scintillation counter to measure the amount of incorporated radioactivity.

- **Data Analysis:** The results are often expressed as a Stimulation Index (SI), calculated as: $SI = (\text{Mean counts per minute (CPM) of stimulated wells}) / (\text{Mean CPM of unstimulated wells})$
An SI value significantly greater than 1 (often >2 or 3) is considered a positive proliferative response.

Mandatory Visualization

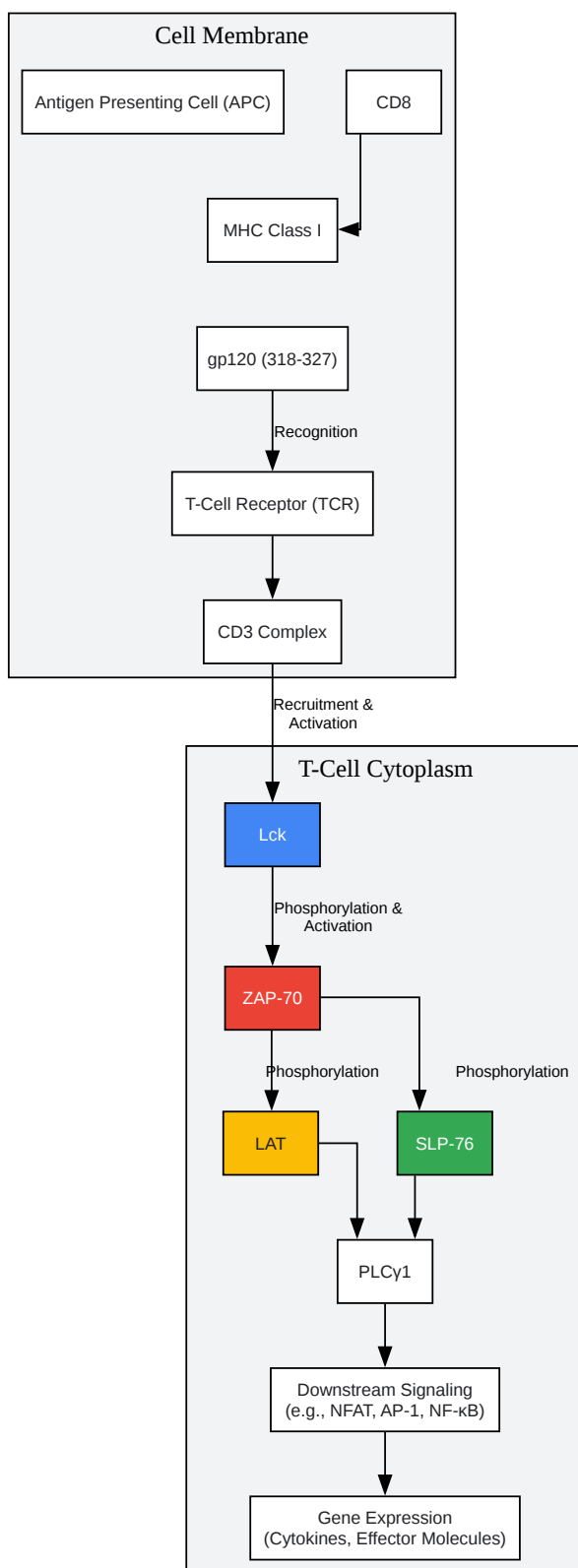
Experimental Workflow for Assessing Cellular Immunity



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Caption: Workflow for evaluating the cellular immune response to the **HIV gp120 (318-327)** peptide.

Signaling Pathway of T-Cell Receptor (TCR) Recognition



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Caption: TCR signaling cascade upon recognition of the gp120 (318-327)-MHC complex.

Conclusion

The **HIV gp120 (318-327)** peptide is an immunogenic epitope capable of eliciting robust cellular immune responses, including cytotoxic T-lymphocyte activity and the production of Th1-associated cytokines such as IFN- γ and IL-2. The methodologies outlined in this guide provide a framework for the synthesis, immunization, and immunological evaluation of this peptide. The visualization of the experimental workflow and the underlying TCR signaling pathway offers a clear understanding of the processes involved in generating an immune response to this key HIV epitope. Further research focusing on optimizing vaccine delivery systems and adjuvants for this peptide could enhance its potential as a component of a protective HIV vaccine.

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